(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Overview
Description
The compound contains a 1,5-dimethyl-1H-pyrazol-3-yl group and a 3-(hydroxymethyl)piperidin-1-yl group linked by a methanone (ketone) functional group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone functional group, which is often involved in reactions such as nucleophilic addition or condensation . The pyrazole and piperidine rings could also participate in various reactions depending on the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the ketone could impact its solubility and boiling point .Scientific Research Applications
Synthesis and Characterization
Pyrazole and its derivatives, including compounds with structures similar to "(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone," are synthesized through various methods, such as cyclocondensation and 1,3-dipolar cycloaddition reactions. These compounds are characterized using spectral analysis techniques like NMR and mass spectrometry. The synthesis processes aim to explore the chemical properties and reactivity of these heterocyclic compounds for further biological applications (Golea Lynda, 2021); (A. Alizadeh, Leila Moafi, Long‐Guan Zhu, 2015).
Biological and Pharmacological Activities
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial, anticancer, and antioxidant activities. These findings suggest potential therapeutic applications for these compounds. For example, novel pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities, showing promising results against various microbial strains and cancer cell lines. The antimicrobial activity includes effectiveness against both Gram-positive and Gram-negative bacteria, while the anticancer activity was assessed through comparative studies with known chemotherapeutic agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Antioxidant Properties
Some studies have focused on the antioxidant properties of pyrazole derivatives. These compounds have been found to exhibit moderate antioxidant activities, evaluated using various assays such as DPPH radical scavenging. The antioxidant potential contributes to the therapeutic value of these compounds, offering protection against oxidative stress-related diseases (Golea Lynda, 2021).
Molecular Docking and Computational Studies
Molecular docking and computational studies complement the experimental work by predicting the binding affinity and interaction of pyrazole derivatives with biological targets. These studies help in understanding the mechanism of action at the molecular level and in the design of compounds with enhanced biological activities. For instance, the docking studies of synthesized pyrazole derivatives with enzymes or receptors provide insights into their potential as drug candidates (Golea Lynda, 2021).
Mechanism of Action
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-6-11(13-14(9)2)12(17)15-5-3-4-10(7-15)8-16/h6,10,16H,3-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIWNMFOCDZHBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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